4-Deoxy-4-fluoro-D-glucose
Overview
Description
Synthesis Analysis
The synthesis of 4-Deoxy-4-fluoro-D-glucose has been improved from the original methods, involving key stages such as the fluoride-displacement reaction on specific glucose derivatives. For example, the treatment of methyl 6-O-tosyl-α-D-glucopyranoside with potassium fluoride yields a mixture of 6-deoxy-6-fluoro and other derivatives of D-glucose (Barford et al., 1971).
Molecular Structure Analysis
The molecular structure of 4-Deoxy-4-fluoro-D-glucose features a fluorine atom at the 4th position, replacing a hydroxyl group. This substitution affects the molecule's conformation and its interaction with biological systems. High-level ab initio and DFT methods have shown that substituting a OH group with a F atom doesn't significantly change the shape and electrostatic potential around the molecule but affects the intramolecular hydrogen bond network (Hoffmann & Rychlewski, 2001).
Chemical Reactions and Properties
4-Deoxy-4-fluoro-D-glucose undergoes various chemical reactions due to its modified structure. The presence of a fluorine atom alters its reactivity, making it a subject of interest in synthetic chemistry and biochemistry. For example, its metabolism in Pseudomonas putida leads to the release of fluoride and the formation of specific metabolites, indicating its biochemical reactivity and potential applications in metabolic studies (Sbrissa et al., 1990).
Physical Properties Analysis
The physical properties of 4-Deoxy-4-fluoro-D-glucose, such as solubility and stability, are influenced by the fluorine substitution. Studies on the stability of fluorine-18 labeled 2-deoxy-2-fluoro-D-glucose, a closely related compound, can provide insights into its physical stability under various conditions, highlighting the importance of reductant stabilizers in preserving the integrity of such molecules (Fawdry, 2007).
Chemical Properties Analysis
The chemical properties of 4-Deoxy-4-fluoro-D-glucose, including its reactivity and interaction with other molecules, are significantly defined by the fluorine atom. The synthesis and study of its analogues and derivatives help understand its potential as an inhibitor in biochemical pathways, as demonstrated by its effects on glycosaminoglycan biosynthesis when used as an analogue of 2-acetamido-2-deoxy-D-glucose (Berkin et al., 2000).
Scientific Research Applications
Oncology and Tumor Imaging : 4-Deoxy-4-fluoro-D-glucose shows high accumulation in macrophages and granulation tissues in tumors, reflecting the high metabolic activity of viable tumor cells. This property is utilized in tumor imaging and cancer research (Kubota et al., 1992). It has been used in positron emission tomography (PET) imaging to assess primary tumors, metastases, prognosis, and monitor therapy, as well as in the early detection of recurrent tumor growth (Ak et al., 2000).
Neuroscience and Neurology : In the field of neurology, 4-Deoxy-4-fluoro-D-glucose has been instrumental in studying regional brain function, especially in the context of aging and dementia. It is effective in studying the decrease in glucose utilization in Alzheimer's patients (Ferris et al., 1980). Additionally, it aids in the correlation of neurotransmitter-specific effects with regional metabolic effects in the human brain, which is beneficial for studies on normal aging, neuropsychiatric disorders, and drug action (Fowler et al., 2004).
Plant Science : In plant science, its metabolism differs significantly from that in animal cells, with glycolysis and starch degradation being key pathways. The application of 4-Deoxy-4-fluoro-D-glucose as a radiotracer in plant imaging has opened new avenues for analyzing solute transport, root uptake, photoassimilate tracing, carbon allocation, and glycoside biosynthesis (Fatangare et al., 2015).
Molecular Imaging : It is used in molecular imaging, particularly in chemical exchange saturation transfer (CEST) MRI, to effectively detect tumors and metastases, distinguish between malignant and benign tumors, and monitor tumor response to therapy noninvasively without radio-labeled isotopes (Rivlin et al., 2013).
Synthesis and Radiochemistry : Research has also focused on the synthesis of 4-Deoxy-4-fluoro-D-glucose and its analogs, which are essential for various studies. Methods for efficient synthesis with high radiochemical yield are crucial for its application in medical imaging and research (Hamacher et al., 1986).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50951816 | |
Record name | 4-Deoxy-4-fluorohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
CAS RN |
29218-07-3 | |
Record name | 4-Deoxy-4-fluoro-D-glucose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029218073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Deoxy-4-fluorohexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50951816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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